molecular formula C10H14N2 B137861 1-ethyl-2,3-dihydro-1H-indol-6-amine CAS No. 143543-67-3

1-ethyl-2,3-dihydro-1H-indol-6-amine

Cat. No. B137861
CAS RN: 143543-67-3
M. Wt: 162.23 g/mol
InChI Key: DASPMFXHFCNQHX-UHFFFAOYSA-N
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Description

“1-ethyl-2,3-dihydro-1H-indol-6-amine” is a molecule that belongs to the class of indole derivatives. It has been found to potently inhibit RIPK1 with a binding affinity (KD) of 0.004 μM and an enzymatic IC 50 value of 0.011 μM . It also showed good kinase selectivity .


Molecular Structure Analysis

The molecular formula of “1-ethyl-2,3-dihydro-1H-indol-6-amine” is C10H14N2 . The InChI code is 1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3 . The Canonical SMILES is CCN1CCC2=C1C=C(C=C2)N .


Physical And Chemical Properties Analysis

The molecular weight of “1-ethyl-2,3-dihydro-1H-indol-6-amine” is 162.23 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 1 . The topological polar surface area is 29.3 Ų .

Scientific Research Applications

I conducted a search for the scientific research applications of “1-Ethylindolin-6-amine”, also known as “1-ethyl-2,3-dihydro-1H-indol-6-amine” or “1-ETHYL-2,3-DIHYDRO-1H-INDOL-6-YLAMINE”. However, specific applications for this compound are not widely documented in the available literature. The search results mostly refer to indole derivatives in general and their biological potential, rather than this compound specifically.

Biological Potential of Indole Derivatives

Indole derivatives are known for their diverse biological and clinical applications due to their pharmacological activities .

Signalling Molecule

Indole is a signalling molecule produced by bacteria and plants, playing a role in microbial communication and human gut health .

Flavour and Fragrance Applications

Indole has value in the food industry and perfumery for its flavour and fragrance properties .

Poly-aliphatic Amine Dendrimers

Poly (amidoamine) (PAMAM) dendrimers, which include amine groups similar to those in “1-Ethylindolin-6-amine”, have been synthesized for various applications .

Mechanism of Action

Target of Action

1-Ethylindolin-6-amine, also known as 1-ETHYL-2,3-DIHYDRO-1H-INDOL-6-YLAMINE, is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that 1-Ethylindolin-6-amine may also interact with various targets within the body.

Mode of Action

Indole derivatives, in general, have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 1-Ethylindolin-6-amine may interact with its targets to induce a range of biological effects.

Biochemical Pathways

Indole derivatives are known to play a significant role in cell biology , suggesting that 1-Ethylindolin-6-amine may influence various cellular processes and pathways.

Result of Action

Given the broad range of biological activities associated with indole derivatives , it can be inferred that 1-Ethylindolin-6-amine may induce a variety of molecular and cellular effects.

Safety and Hazards

The safety information for “1-ethyl-2,3-dihydro-1H-indol-6-amine” indicates that it has several hazard statements including H302, H312, H315, H319, H332, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, P501 .

properties

IUPAC Name

1-ethyl-2,3-dihydroindol-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-2-12-6-5-8-3-4-9(11)7-10(8)12/h3-4,7H,2,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DASPMFXHFCNQHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C1C=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60594056
Record name 1-Ethyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-2,3-dihydro-1H-indol-6-amine

CAS RN

143543-67-3
Record name 1-Ethyl-2,3-dihydro-1H-indol-6-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60594056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-ethyl-2,3-dihydro-1H-indol-6-amine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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